molecular formula C16H11ClN2O B8297664 1-Biphenyl-3-yl-1H-imidazole-4-carbonyl chloride

1-Biphenyl-3-yl-1H-imidazole-4-carbonyl chloride

Cat. No. B8297664
M. Wt: 282.72 g/mol
InChI Key: PCZSURLJISFNEZ-UHFFFAOYSA-N
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Patent
US08030339B2

Procedure details

A solution of 10a (2.0 g, 7.6 mmol) in oxalyl chloride (30 ml) was stirred at 60° C. overnight. Excess oxalyl chloride was removed under reduced pressure to leave 11a.
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[C:1]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:6]=[CH:5][CH:4]=[C:3]([N:7]2[CH:11]=[C:10]([C:12](O)=[O:13])[N:9]=[CH:8]2)[CH:2]=1.C(Cl)(=O)C([Cl:24])=O>>[C:1]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:6]=[CH:5][CH:4]=[C:3]([N:7]2[CH:11]=[C:10]([C:12]([Cl:24])=[O:13])[N:9]=[CH:8]2)[CH:2]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC(=CC=C1)N1C=NC(=C1)C(=O)O)C1=CC=CC=C1
Name
Quantity
30 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess oxalyl chloride was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)N1C=NC(=C1)C(=O)Cl)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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